2-Amino-1-[1-(2-methylpropyl)pyrazol-3-yl]ethanol
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Description
Synthesis Analysis
Amino-pyrazoles, including 2-Amino-1-[1-(2-methylpropyl)pyrazol-3-yl]ethanol, are advantageous frameworks that can provide useful ligands for receptors or enzymes . They have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with versatile functionalities . The synthesis methods include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Physical and Chemical Properties Analysis
The specific physical and chemical properties of “this compound” are not provided in the search results. For detailed information, it would be necessary to refer to a reliable chemical database or a material safety data sheet (MSDS) for this specific compound .Safety and Hazards
Future Directions
Amino-pyrazoles, including “2-Amino-1-[1-(2-methylpropyl)pyrazol-3-yl]ethanol”, have shown promise in various therapeutic areas, particularly as anticancer and anti-inflammatory compounds . The search for new pyrazole-based compounds is of great interest to both the academic community and industry . Future research may focus on the design and structure-activity relationships of these compounds, with the aim of developing more promising pyrazoles .
Properties
IUPAC Name |
2-amino-1-[1-(2-methylpropyl)pyrazol-3-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c1-7(2)6-12-4-3-8(11-12)9(13)5-10/h3-4,7,9,13H,5-6,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSMBCVTCJKQBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC(=N1)C(CN)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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